ETHENESULFONIC ACID ETHYL ESTER
Overview
Description
Ethenesulfonic acid ethyl ester: is an organic compound with the chemical formula C4H8O3S. It is an ester derived from ethenesulfonic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenesulfonic acid ethyl ester can be synthesized through the esterification of ethenesulfonic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where ethenesulfonic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethenesulfonic acid ethyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into ethenesulfonic acid and ethanol in the presence of water and an acid or base catalyst.
Substitution Reactions: The ester group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Esterification: Concentrated sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions with water.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: Ethenesulfonic acid and ethanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethenesulfonic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenesulfonic acid ethyl ester involves its ability to participate in nucleophilic substitution reactions. The ester group can be activated by an acid catalyst, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Methanesulfonic acid ethyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl methanesulfonate: Another ester with similar reactivity but different applications.
Uniqueness: Ethenesulfonic acid ethyl ester is unique due to its specific reactivity and applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
ethyl ethenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-3-7-8(5,6)4-2/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFJXRUUPWIALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063280 | |
Record name | Ethenesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4058-26-8 | |
Record name | Ethyl ethenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4058-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenesulfonic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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